Superior In Vitro Activity of Minocycline Hydrochloride Dihydrate Against MRSA Compared to Tetracycline HCl
Minocycline hydrochloride dihydrate demonstrates significantly greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to tetracycline HCl. In a 2011 SENTRY Antimicrobial Surveillance Program study of 4,917 S. aureus isolates (including 1,955 MRSA), minocycline exhibited a 4.5–11.8% wider coverage (% susceptible) than tetracycline HCl [1]. This differential is critical for selecting the appropriate compound in research models of drug-resistant infections.
| Evidence Dimension | % Susceptible (Coverage) by CLSI/EUCAST Criteria |
|---|---|
| Target Compound Data | Wider coverage than tetracycline HCl by 4.5–11.8% for MRSA (97.2% susceptible by CLSI; 88.3% by EUCAST) [1] |
| Comparator Or Baseline | Tetracycline HCl |
| Quantified Difference | 4.5–11.8% wider coverage for minocycline |
| Conditions | SENTRY Antimicrobial Surveillance Program (2011); 4,917 S. aureus isolates, 1,955 MRSA; reference broth microdilution methods (CLSI M07-A9) |
Why This Matters
This difference directly impacts the reliability of minocycline as a control or test agent in MRSA research, where tetracycline HCl would yield a significantly higher false-resistant rate.
- [1] Flamm RK, Castanheira M, Sader HS, Jones RN. Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria. Diagn Microbiol Infect Dis. 2013;76(2):187-191. View Source
